N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride
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Overview
Description
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride is a compound known for its ability to stabilize the DNA-binding domain of the p53 protein, thereby maintaining the activity of p53 as a tumor suppressor and transcription factor . This compound has shown significant cancer preventive and therapeutic activity in various in vivo animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often synthesized in solid form and stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce different alkane derivatives .
Scientific Research Applications
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a stabilizing agent for p53 protein, which is crucial in cancer research.
Biology: Studied for its role in cell cycle arrest and apoptosis.
Medicine: Investigated for its potential as a chemopreventive and therapeutic agent in cancer treatment.
Industry: Utilized in the production of various pharmaceuticals and research chemicals.
Mechanism of Action
The compound exerts its effects by stabilizing the DNA-binding domain of the p53 protein. This stabilization maintains the activity of p53 as a tumor suppressor and transcription factor, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the p53 signaling pathway, which is crucial for regulating cell growth and preventing tumor formation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Quinazoline derivatives: These compounds share a similar structure and are known for their diverse biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Another compound with similar stabilizing properties.
Diphenhydramine derivatives: These compounds also exhibit stabilizing effects on various proteins.
Uniqueness
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride is unique due to its specific ability to stabilize the p53 protein, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFDJIOGCGSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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